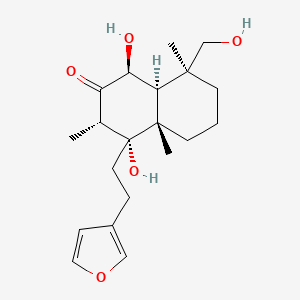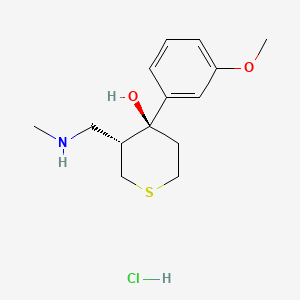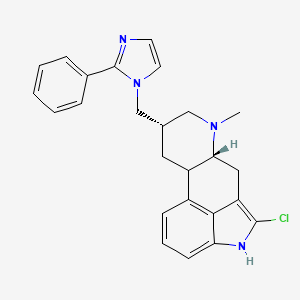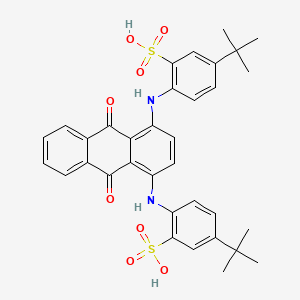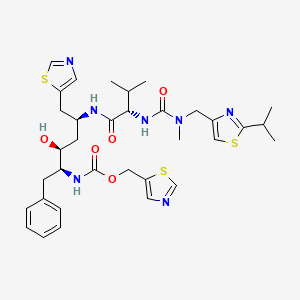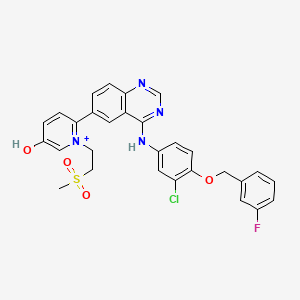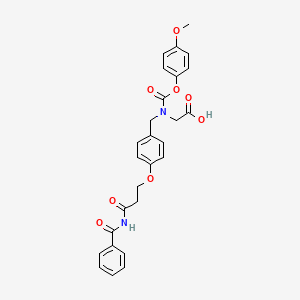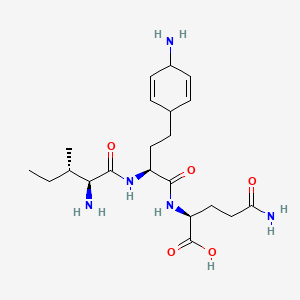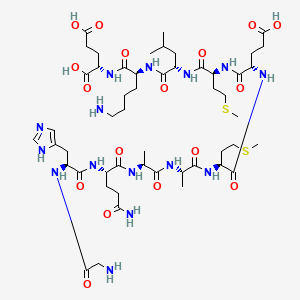
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- は、L-グルタミン酸の複雑なペプチド誘導体です。この化合物は、複数のアミノ酸残基を含む複雑な構造が特徴です。 L-グルタミン酸自体は、タンパク質の生合成に広く用いられるα-アミノ酸であり、神経系における主要な神経伝達物質として機能します .
準備方法
合成経路と反応条件
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- の合成は、複数のペプチドカップリング反応のステップを伴います。各アミノ酸残基は、固相ペプチド合成(SPPS)などの標準的なペプチド合成技術を用いて、成長するペプチド鎖に順番に追加されます。 反応条件は通常、HBTUやDICなどのカップリング試薬の使用を伴い、DMFやDCMなどの溶媒中で反応が行われます .
工業的生産方法
このような複雑なペプチドの工業的生産では、ペプチド結合形成の反復的な性質に対応できる自動ペプチド合成装置が頻繁に使用されます。このプロセスには、各ステップで選択的な反応を保証するために、官能基の保護と脱保護が含まれます。 最終生成物の精製には、高速液体クロマトグラフィー(HPLC)が一般的に用いられます .
化学反応の分析
反応の種類
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メチオニル残基は、メチオニンスルホキシドに酸化される可能性があります。
還元: 存在する場合は、ジスルフィド結合はチオール基に還元される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)が使用されます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メチオニル残基の酸化はメチオニンスルホキシドを生じ、ジスルフィド結合の還元は遊離のチオール基を生じます .
科学的研究の応用
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- は、科学研究において幅広い用途があります。
化学: ペプチド合成と反応の研究のためのモデル化合物として使用されます。
生物学: 酵素研究とタンパク質相互作用アッセイにおける基質として機能します。
医学: 特に神経変性疾患における潜在的な治療効果について調査されています。
作用機序
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素活性を調節したり、受容体シグナル伝達経路を調節したりして、さまざまな生物学的効果をもたらす可能性があります。 たとえば、特定の受容体部位においてアゴニストまたはアンタゴニストとして作用し、細胞応答に影響を与える可能性があります .
類似化合物との比較
類似化合物
L-グルタミン酸: タンパク質生合成に広く使用される親化合物です。
N-メチル-L-グルタミン酸: アミノ基にメチル基が追加された誘導体です。
N-アセチル-L-グルタミン酸: アミノ基にアセチル基が追加された誘導体です
独自性
L-グルタミン酸, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-グリシル-L-ヒスチジル)-L-グルタミニル)-L-アラニル)-L-アラニル)-L-メチオニル)-L-α-グルタミル)-L-メチオニル)-L-ロイシル)-L-リシル)- は、その複雑な構造と複数のアミノ酸残基の存在により、独自性があります。 この複雑さは、広範囲の生化学的相互作用に関与することを可能にし、科学研究において貴重なツールとなっています .
特性
CAS番号 |
119420-07-4 |
|---|---|
分子式 |
C51H85N15O17S2 |
分子量 |
1244.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C51H85N15O17S2/c1-26(2)21-36(49(80)61-30(9-7-8-18-52)45(76)65-35(51(82)83)12-15-41(71)72)66-48(79)34(17-20-85-6)64-46(77)32(11-14-40(69)70)62-47(78)33(16-19-84-5)60-43(74)28(4)57-42(73)27(3)58-44(75)31(10-13-38(54)67)63-50(81)37(59-39(68)23-53)22-29-24-55-25-56-29/h24-28,30-37H,7-23,52-53H2,1-6H3,(H2,54,67)(H,55,56)(H,57,73)(H,58,75)(H,59,68)(H,60,74)(H,61,80)(H,62,78)(H,63,81)(H,64,77)(H,65,76)(H,66,79)(H,69,70)(H,71,72)(H,82,83)/t27-,28-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
LMYRMZCIVJDSCP-OWYYFYIDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


